molecular formula C19H17N3O2 B1191322 N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE

N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE

Cat. No.: B1191322
M. Wt: 319.4g/mol
InChI Key: ZFJWCRNCGGHRKC-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring, a hydrazone linkage, and a hydroxybenzylidene group. Hydrazones have been extensively studied for their pharmacological properties, including antimicrobial, antitubercular, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2,8-dimethyl-3-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete condensation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazone linkage, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12-4-3-5-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-8-16(23)9-7-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+

InChI Key

ZFJWCRNCGGHRKC-RGVLZGJSSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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